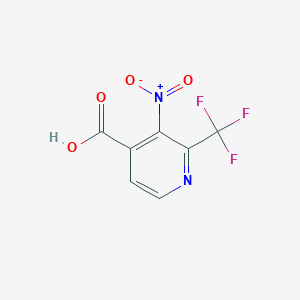

3-Nitro-2-(trifluoromethyl)isonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Nitro-2-(trifluoromethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . It is an isomer of picolinic acid and nicotinic acid .

Synthesis Analysis

A synthetic method of a similar compound, 3-fluoro-2-trifluoromethyl isonicotinic acid, has been reported . The method involves several steps, starting with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1, 10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine . Then, a reflux reaction is carried out on the obtained 2-trifluoromethyl-3-nitropyridine in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine . Finally, the obtained 2-trifluoromethyl-3-fluoropyridine is subjected to hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain the 3-fluoro-2-trifluoromethyl isonicotinic acid .科学的研究の応用

For more details, you can refer to the Sigma-Aldrich product page . Additionally, the synthetic method for 3-fluoro-2-trifluoromethyl isonicotinic acid involves a reaction with 2-trifluoromethyl-3-nitropyridine and tetrabutylammonium fluoride in DMF . Researchers have also synthesized related compounds, such as 3-nitro-2-trifluoromethyl-2H-chromenes . Finally, 2-Methyl-6-(trifluoromethyl)nicotinic acid, a structurally related compound, serves as a pharmaceutical intermediate . You can explore more about this compound on BenchChem’s product page . 🌐

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitro-2-(trifluoromethyl)benzoic acid, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, and exposure should be avoided .

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as isoniazid, target the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

For instance, isoniazid, a similar compound, inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

It is plausible that it may interfere with the synthesis of mycolic acids, similar to isoniazid . Mycolic acids are vital components of the cell wall of Mycobacterium tuberculosis, and their disruption can lead to cell death .

Pharmacokinetics

The compound is known to be solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to the disruption of the bacterial cell wall, resulting in cell death .

Action Environment

The action, efficacy, and stability of 3-Nitro-2-(trifluoromethyl)isonicotinic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C

特性

IUPAC Name |

3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-4(12(15)16)3(6(13)14)1-2-11-5/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHYQRNBSYUAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)

![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

![2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637862.png)